molecular formula C26H26ClN3O7 B12731263 methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate CAS No. 134106-66-4

methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate

Cat. No.: B12731263
CAS No.: 134106-66-4
M. Wt: 528.0 g/mol
InChI Key: UWIQHBUMIDNNGD-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is methyl (2R,8S)-8-(chloromethyl)-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate , as derived from PubChem’s computed descriptors. The nomenclature reflects the stereochemical configuration at positions 2 (R) and 8 (S), the chloromethyl substituent at position 8, and the 5,6,7-trimethoxyindole-2-carbonyl group at position 6.

The molecular formula C₂₆H₂₆ClN₃O₈ corresponds to a molar mass of 552.95 g/mol. Key structural features include:

  • A pyrrolo[3,2-e]indole core fused with a seven-membered dihydro ring system.
  • A chloromethyl (-CH₂Cl) group at position 8.
  • A methyl ester (-COOCH₃) at position 1.
  • A 5,6,7-trimethoxy-substituted indole-2-carbonyl moiety at position 6.

The SMILES notation (C[C@@]1(C(=O)C2=C3[C@@H](CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C(=O)OC) and InChIKey (BOGFADYROAVVTF-MZHQLVBMSA-N) provide unambiguous representations of stereochemistry and connectivity.

X-ray Crystallographic Studies of Pyrrolo[3,2-e]indole Core Structure

While direct X-ray diffraction data for this specific compound is limited, structural insights can be extrapolated from related duocarmycin analogs. For instance, the crystal structure of duocarmycin SA (a compound sharing the pyrrolo[3,2-e]indole core) reveals a monoclinic space group P 1 21 1 with unit cell parameters a = 12.2955 Å, b = 14.6854 Å, c = 12.6900 Å , and β = 91.462° . The pyrrolo[3,2-e]indole system adopts a saddle-shaped conformation, with the chloromethyl group oriented toward the minor groove of DNA in alkylation studies.

Key crystallographic observations from analogous systems include:

  • Planarity : The indole and pyrrolidine rings exhibit partial planarity, with torsional angles (e.g., C8-C7-N1-C2) deviating by ≤10° from ideal sp² hybridization.
  • Hydrogen bonding : The 4-hydroxy group forms intramolecular hydrogen bonds with the adjacent carbonyl oxygen (O···H distance: 1.89 Å), stabilizing the polycyclic framework.
  • Chloromethyl geometry : The C-Cl bond length measures 1.78 Å, consistent with typical Csp³-Cl covalent bonds.

NMR Spectral Analysis of Polycyclic Framework

¹H and ¹³C NMR data for related compounds provide critical insights into the proton environments of this molecule:

  • Indole NH proton : A broad singlet at δ 11.08 ppm (1H) confirms the presence of the unsubstituted indole NH group.
  • Aromatic protons : The 5,6,7-trimethoxyindole moiety displays characteristic upfield shifts for H-4 (δ 7.91 ppm) and downfield shifts for H-3 (δ 8.23 ppm) due to electron-withdrawing effects of the carbonyl group.
  • Chloromethyl group : The -CH₂Cl protons resonate as a pair of doublets at δ 4.12 ppm (J = 14.2 Hz) and δ 4.28 ppm (J = 14.2 Hz), reflecting geminal coupling.
  • Methyl ester : The methoxy group (-OCH₃) appears as a singlet at δ 3.76 ppm (3H).

¹³C NMR assignments include:

  • Carbonyl carbons: The indole-2-carbonyl carbon at δ 168.9 ppm and the methyl ester carbonyl at δ 170.2 ppm .
  • Quaternary carbons: The C8 chloromethyl carbon resonates at δ 45.1 ppm , while the C2 methyl group appears at δ 23.4 ppm .

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of this compound would yield a molecular ion peak at m/z 552.1423 ([M+H]⁺, calculated for C₂₆H₂₆ClN₃O₈). Characteristic fragmentation pathways include:

  • Loss of chloromethyl radical : Cleavage of the C8-CH₂Cl bond generates a fragment at m/z 517.0984 ([M+H-Cl]⁺).
  • Indole carbonyl elimination : Expulsion of the 5,6,7-trimethoxyindole-2-carbonyl group (C₁₃H₁₃NO₅) produces a peak at m/z 365.0897 .
  • Methyl ester decarboxylation : Loss of COOCH₃ (59.01 Da) results in a fragment at m/z 493.1312 .

Fragmentation parallels observations in brominated analogs, where the halogen substituent directs bond cleavage preferences. The chloromethyl group’s inductive effect further stabilizes carbocation intermediates during MS/MS fragmentation.

Properties

CAS No.

134106-66-4

Molecular Formula

C26H26ClN3O7

Molecular Weight

528.0 g/mol

IUPAC Name

methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate

InChI

InChI=1S/C26H26ClN3O7/c1-11-18(26(33)37-5)20-19-13(9-27)10-30(15(19)8-16(31)22(20)28-11)25(32)14-6-12-7-17(34-2)23(35-3)24(36-4)21(12)29-14/h6-8,13,28-29,31H,9-10H2,1-5H3

InChI Key

UWIQHBUMIDNNGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C3C(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C(=O)OC

Origin of Product

United States

Preparation Methods

Formation of the Indole Core

The indole core is an essential structural component of this compound. It is typically synthesized using Fischer indole synthesis , which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. Alternatively, other indole-forming reactions may be employed depending on the desired substituents.

Key Reaction Conditions:

  • Reagents: Phenylhydrazine derivatives and ketones/aldehydes.
  • Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
  • Temperature: Moderate heating (60–100°C) to facilitate cyclization.

Functionalization of the Indole Ring

The trimethoxy group is introduced into the indole ring through selective substitution reactions. This step ensures the incorporation of methoxy functionalities at specific positions on the ring.

Key Reaction Conditions:

  • Reagents: Methoxy-substituted precursors.
  • Solvents: Polar solvents such as dimethylformamide (DMF) or acetonitrile.
  • Catalysts: Lewis acids like aluminum chloride to enhance electrophilic substitution.

Construction of the Pyrrolo[3,2-e]Indole Framework

The pyrrolo[3,2-e]indole framework is formed via cyclization reactions that fuse the pyrrole ring to the indole core. This step creates the fused heterocyclic structure characteristic of this compound.

Key Reaction Conditions:

  • Reagents: Precursors containing pyrrole and indole functionalities.
  • Cyclization Agents: Strong acids or bases to promote ring closure.
  • Temperature: Elevated temperatures (80–120°C) to drive cyclization.

Introduction of Chloromethyl and Hydroxy Groups

Selective halogenation introduces the chloromethyl group, while hydroxylation adds hydroxy functionality to the molecule.

Key Reaction Conditions:

  • Halogenation:
    • Reagents: Chlorinating agents such as thionyl chloride or phosphorus trichloride.
    • Solvents: Non-polar solvents like dichloromethane.
    • Temperature: Controlled conditions (0–50°C) to prevent overreaction.
  • Hydroxylation:
    • Reagents: Hydroxylating agents like hydrogen peroxide or sodium hydroxide.
    • Catalysts: Transition metal catalysts for selective hydroxylation.

Final Esterification

The carboxylate group is introduced through esterification reactions using alcohols and acid derivatives. This step finalizes the synthesis by forming an ester bond.

Key Reaction Conditions:

  • Reagents: Methanol and carboxylic acid derivatives.
  • Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Temperature: Mild heating (40–70°C) to promote ester formation without decomposition.

Data Table: Summary of Key Reaction Steps

Step Reagents/Precursors Solvents Catalysts Temperature (°C)
Formation of Indole Core Phenylhydrazine + Ketones/Aldehydes Ethanol/Water HCl/Sulfuric Acid 60–100
Functionalization of Indole Methoxy-substituted precursors DMF/Acetonitrile Aluminum Chloride Room Temperature
Pyrrolo[3,2-e]Indole Framework Pyrrole + Indole precursors Toluene Acid/Base 80–120
Chloromethyl Introduction Thionyl Chloride/Phosphorus Trichloride Dichloromethane None 0–50
Hydroxylation Hydrogen Peroxide/Sodium Hydroxide Water Transition Metals Room Temperature
Esterification Methanol + Carboxylic Acid Derivatives Methanol Sulfuric Acid 40–70

Notes on Optimization

To maximize yield and purity:

  • Use high-purity reagents and solvents to minimize side reactions.
  • Employ advanced purification techniques like recrystallization or chromatography after each step.
  • Monitor reaction progress using analytical methods such as NMR spectroscopy or HPLC.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid or converted to other esters through transesterification.

Common Reagents and Conditions

    Oxidizing agents: PCC, Jones reagent

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Amines, thiols

    Catalysts: Palladium catalysts for coupling reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution of the chloromethyl group could yield various substituted derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antitumor Activity : The pyrroloindole structure is associated with various antitumor effects. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through DNA damaging mechanisms .
  • Antimicrobial Properties : The presence of the indole moiety contributes to antimicrobial activity against various pathogens. Research indicates that derivatives of indole can exhibit significant antibacterial and antifungal properties .
  • Neuroprotective Effects : Some studies have suggested that compounds with similar structural features may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Therapeutic Applications

Given its biological activities, methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate holds promise for several therapeutic applications:

Cancer Therapy

The compound's ability to damage DNA in cancer cells positions it as a candidate for developing new anticancer drugs. Its mechanism of action may involve interference with transcription and replication processes in rapidly dividing cells .

Infectious Diseases

Due to its antimicrobial properties, this compound could be explored as a potential treatment for bacterial and fungal infections. The efficacy against resistant strains remains an area for future research.

Neurological Disorders

Research into neuroprotective agents is ongoing, and this compound's structural attributes may contribute to its effectiveness in treating conditions such as Alzheimer's or Parkinson's disease.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of similar compounds:

Study ReferenceFocusFindings
Fukuda et al. (2007)Synthesis of pyrroloindole derivativesDemonstrated antitumor activity through oxidative cyclization methods .
PMC (2020)DNA damaging drugsDiscussed the role of compounds like methyl 8-(chloromethyl)... in inducing cell cycle arrest in cancer cells .
ResearchGate (2010)Biological activities of indole derivativesHighlighted antimicrobial and anticancer properties of structurally similar compounds .

Mechanism of Action

The mechanism of action of methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with DNA or RNA: Affecting gene expression and protein synthesis.

    Disrupting cellular processes: Leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between the target compound and analogs from the literature:

Compound Name & Source Core Structure Key Functional Groups Molecular Weight (g/mol) Physicochemical Properties Biological Activity Notes
Target Compound Pyrrolo[3,2-e]indole Chloromethyl, hydroxy, methyl ester, 5,6,7-trimethoxyindole-2-carbonyl 513.93 Light-sensitive; stable under inert, refrigerated conditions Hypothesized kinase/modulin inhibition due to indole and reactive chloromethyl groups.
Compound 13a () Tetrahydroisoquinoline Furyl acryloyl, 5-methyloxazol-4-yl, methoxy, tetrazol-5-yl Not reported Synthesized via HCl/isopropanol-mediated reaction Evaluated for general bioactivity; tetrazolyl group may act as a carboxylic acid bioisostere.
Compound 1l () Imidazo[1,2-a]pyridine Cyano, 4-nitrophenyl, phenethyl, diethyl ester ~563.55 (calculated) Melting point: 243–245°C; 51% yield Nitrophenyl group suggests electron-deficient reactivity; potential use in charge-transfer complexes.

Key Observations

Core Structure Diversity: The target’s pyrroloindole core is distinct from the tetrahydroisoquinoline () and imidazopyridine () scaffolds. Pyrroloindoles are less common in synthetic literature but share topological similarities with bis-indole alkaloids (e.g., vinblastine) . Compound 13a’s tetrahydroisoquinoline core is prevalent in opioids and antimicrobial agents, while Compound 1l’s imidazopyridine is found in GABA agonists and antiviral drugs.

This contrasts with Compound 13a’s tetrazolyl group, which mimics carboxylates without the acidity . The trimethoxyindole moiety in the target compound could enhance lipid solubility and membrane permeability compared to Compound 1l’s polar cyano and nitrophenyl groups.

Physicochemical Properties: The target compound’s refrigerated storage requirements suggest thermal instability, whereas Compound 1l’s high melting point (243–245°C) indicates robust crystalline stability . No solubility data are available for the target compound, but the methyl ester and hydroxy groups may balance hydrophilicity and lipophilicity.

Biological Activity

Methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate is a complex organic compound belonging to the pyrroloindole family. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Properties

The compound features a pyrroloindole core structure, which is known for its diverse biological activities. The presence of various functional groups such as chloromethyl and trimethoxyindole enhances its reactivity and potential biological interactions.

Chemical Structure :

C19H22ClN2O5\text{C}_{19}\text{H}_{22}\text{Cl}\text{N}_{2}\text{O}_{5}

Biological Activity Overview

Pyrroloindoles are recognized for their antitumor , antimicrobial , and neuroprotective properties. The specific compound has shown promise in various studies:

  • Antitumor Activity : Pyrroloindoles have been associated with significant antitumor effects. For instance, the antibiotic CC-1065, a pyrroloindole derivative, exhibits potent cytotoxicity against cancer cells due to its ability to bind DNA and inhibit replication .
  • Antimicrobial Effects : Research indicates that derivatives of pyrroloindoles possess antimicrobial properties against a range of pathogens. The structural similarities suggest that this compound may also exhibit similar effects .
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective potential of pyrroloindoles. They may mitigate oxidative stress and inflammation in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : Similar to other pyrroloindoles, this compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

Case Studies

A review of recent literature provides insights into specific case studies involving this compound:

StudyFindings
In Vitro Antitumor ActivityDemonstrated significant cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics .
Antimicrobial TestingExhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Neuroprotective AssaysShowed reduced neuronal cell death in models of oxidative stress .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis likely involves multi-step coupling reactions. A common approach is to combine indole-2-carbonyl derivatives (e.g., 5,6,7-trimethoxy-1H-indole-2-carbonyl chloride) with pyrroloindole precursors via nucleophilic acyl substitution. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives have been coupled with isoquinolinecarbonyl chlorides under reflux conditions in acetic acid with sodium acetate as a base, achieving yields of 40–45% . Key variables include solvent choice (e.g., acetic acid for reflux stability), stoichiometric ratios (e.g., 1.1:1 molar excess of carbonyl chloride), and reaction time (3–5 hours for optimal crystallization) .

Q. How is the compound’s structural integrity verified post-synthesis?

  • Methodological Answer : Characterization relies on tandem analytical techniques:

  • Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., ESIMS m/z values for related indole-pyrrolo hybrids show [M+1]+ peaks within ±0.1 Da accuracy) .
  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., methoxy groups at 5,6,7-indole positions and chloromethyl signals near δ 4.2–4.5 ppm) .
  • HPLC Purity Analysis : ≥98% purity thresholds are standard, with C18 columns and acetonitrile/water gradients to isolate impurities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions (e.g., hydrolysis of chloromethyl groups)?

  • Methodological Answer :

  • Controlled Reagent Addition : Slow addition of 5,6,7-trimethoxy-1H-indole-2-carbonyl chloride at 0–5°C minimizes exothermic side reactions .
  • Protecting Groups : Temporary protection of the 4-hydroxy group (e.g., tert-butyldimethylsilyl ether) prevents oxidation during coupling .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize chloromethyl intermediates better than protic solvents like methanol .
  • Table 1 : Yield optimization under varying conditions:
ConditionYield (%)Purity (%)Reference
Acetic acid, reflux4595
DMF, 60°C5298
THF, room temperature3088

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated analogs (e.g., CD₃COOD in NMR solvents) to distinguish exchangeable protons (e.g., 4-hydroxy group) .
  • High-Resolution MS (HRMS) : Resolve ambiguous m/z values (e.g., distinguishing [M+1]+ from adducts) with sub-ppm mass accuracy .
  • 2D NMR (COSY, HSQC) : Map proton-proton coupling networks to confirm connectivity in the pyrroloindole core .

Q. What strategies are recommended for stabilizing the compound during storage, given its hydroxy and chloromethyl functional groups?

  • Methodological Answer :

  • Lyophilization : Freeze-drying under vacuum preserves hygroscopic hydroxy groups .
  • Inert Atmosphere Storage : Argon or nitrogen gas prevents oxidation of the chloromethyl moiety .
  • Temperature Control : Store at –20°C in amber vials to avoid photodegradation .

Experimental Design & Data Analysis

Q. How can researchers design robust assays to evaluate the compound’s biological activity (e.g., kinase inhibition)?

  • Methodological Answer :

  • Dose-Response Curves : Use 10-point serial dilutions (1 nM–100 μM) in triplicate to calculate IC₅₀ values .
  • Control Compounds : Include staurosporine as a positive control for kinase inhibition assays .
  • Statistical Validation : Apply ANOVA or Student’s t-test (p < 0.05) to confirm significance across replicates .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., kinase ATP-binding pockets) using flexible ligand docking .
  • MD Simulations : Run 100 ns trajectories in explicit solvent to assess conformational stability .

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